5-Acetylacenaphthene
CAS No.: 10047-18-4
Cat. No.: VC21229675
Molecular Formula: C14H12O
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10047-18-4 |
---|---|
Molecular Formula | C14H12O |
Molecular Weight | 196.24 g/mol |
IUPAC Name | 1-(1,2-dihydroacenaphthylen-5-yl)ethanone |
Standard InChI | InChI=1S/C14H12O/c1-9(15)12-8-7-11-6-5-10-3-2-4-13(12)14(10)11/h2-4,7-8H,5-6H2,1H3 |
Standard InChI Key | SYGRLGANSVWJGM-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Canonical SMILES | CC(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Introduction
Chemical Identity and Structure
5-Acetylacenaphthene, also known by its IUPAC name 1-(1,2-dihydroacenaphthylen-5-yl)ethanone, is an organic compound belonging to the naphthalene family. It features an acetyl group at the 5-position of the acenaphthene ring system, creating a unique chemical entity with specific reactivity patterns and applications.
Basic Chemical Information
The fundamental chemical properties of 5-acetylacenaphthene are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C14H12O |
Molecular Weight | 196.24 g/mol |
CAS Registry Number | 10047-18-4 |
PubChem CID | 97668 |
IUPAC Name | 1-(1,2-dihydroacenaphthylen-5-yl)ethanone |
InChI | InChI=1S/C14H12O/c1-9(15)12-8-7-11-6-5-10-3-2-4-13(12)14(10)11/h2-4,7-8H,5-6H2,1H3 |
InChIKey | SYGRLGANSVWJGM-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
The compound was first cataloged in chemical databases in 2005, with the most recent information update occurring in March 2025 .
Structural Characteristics
5-Acetylacenaphthene possesses a tricyclic structure consisting of the acenaphthene core with an acetyl substituent. The acenaphthene backbone itself comprises a naphthalene system with an ethylene bridge connecting positions 1 and 8, creating a fused ring system. The acetyl group (CH3CO-) attachment at position 5 introduces a carbonyl functionality that significantly influences the compound's chemical behavior and reactivity profile .
The molecular structure demonstrates specific electronic distribution patterns that affect its reactivity, particularly in electrophilic and nucleophilic reactions. The carbonyl group serves as an important functional handle for further chemical transformations, making this compound valuable in synthetic chemistry .
Synthesis Methodologies
The primary method for preparing 5-acetylacenaphthene involves Friedel-Crafts acylation of the parent acenaphthene molecule. This synthetic approach has been well-documented in the chemical literature and offers reliable access to the target compound with good yields and purity.
Friedel-Crafts Acylation
The synthesis of 5-acetylacenaphthene is typically accomplished through a Friedel-Crafts acylation reaction, wherein acenaphthene undergoes electrophilic aromatic substitution with acetyl chloride in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst . This reaction represents a classic example of electrophilic aromatic substitution chemistry applied to polycyclic aromatic systems.
The reaction parameters and outcomes are summarized in the following table:
Parameter | Value/Description |
---|---|
Starting Material | Acenaphthene |
Acylating Agent | Acetyl chloride |
Catalyst | Aluminum chloride (AlCl3) |
Reaction Conditions | Standard Friedel-Crafts conditions |
Yield | 75% |
Product Purity | 99% |
Major By-product | 3-acetyl acenaphthene |
Purification Method | Recrystallization (n-hexane/ether mixture) |
The synthesis produces both 5-acetyl acenaphthene and 3-acetyl acenaphthene isomers, but through careful recrystallization using a mixture of n-hexane and ether as the eluent, the desired 5-acetyl isomer can be isolated with high purity (99%) .
Regioselectivity Considerations
The Friedel-Crafts acylation of acenaphthene exhibits specific regioselectivity patterns that are important for synthetic planning. Research has demonstrated that electrophilic attack occurs preferentially at the 5-position, although the 3-position also shows significant reactivity .
This regioselectivity can be attributed to the electronic distribution within the acenaphthene ring system, where certain positions experience greater electron density and are therefore more susceptible to electrophilic attack. The 5-position appears to be particularly activated due to the electronic influence of the ethylene bridge in the acenaphthene structure .
Chemical Transformations and Reactivity
5-Acetylacenaphthene serves as a versatile building block for the synthesis of more complex molecules due to the presence of the reactive acetyl group. The carbonyl functionality enables various chemical transformations, making this compound particularly valuable in synthetic organic chemistry.
Nucleophilic Addition Reactions
The ketone functionality in 5-acetylacenaphthene readily undergoes nucleophilic addition reactions. One documented example is the α-H substitution reaction with bromopropylene catalyzed by potassium tert-butoxide, which produces 1-(acenaphthene-5-yl)pent-4-en-1-one with a yield of 76% .
This transformation represents an important step in creating more complex acenaphthene derivatives, as demonstrated in the synthesis pathway below:
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5-Acetylacenaphthene → α-H substitution → 1-(acenaphthene-5-yl)pent-4-en-1-one (76% yield)
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Subsequent reductive amination → 1-(acenaphthene-5-yl)pent-4-en-1-amine (41% yield, 98% purity)
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Amidation reaction → 5-(1-(3,5-dinitrobenzoylamino)pent-4-enyl)acenaphthene (28% yield, 99% purity)
Reduction Reactions
The carbonyl group in 5-acetylacenaphthene can be reduced under various conditions to yield corresponding alcohols or completely deoxygenated products. In particular, reductive amination processes have been successfully applied to this compound, as demonstrated in the synthesis of 1-(acenaphthene-5-yl)pent-4-en-1-amine using sodium cyanoborohydride and ammonium acetate .
This transformation serves as a critical step in creating amine derivatives of 5-acetylacenaphthene, which can then undergo further functionalization through various coupling reactions .
Applications in Chemical Research
5-Acetylacenaphthene has found important applications in various areas of chemical research, particularly in the development of chiral separation technologies and as a synthetic intermediate for compounds with potential pharmaceutical relevance.
Development of Chiral Selectors
One of the most significant applications of 5-acetylacenaphthene derivatives is in the field of chiral chromatography. The compound serves as a precursor for the synthesis of potential chiral selectors that can be used in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC) .
Research by Xu et al. has demonstrated that derivatives of 5-acetylacenaphthene, particularly 5-(1-(3,5-dinitrobenzoylamino)pent-4-enyl)acenaphthene, can be successfully separated into enantiomers using chiral HPLC techniques. This finding suggests that these compounds could themselves serve as templates for developing new chiral stationary phases for HPLC separations .
Synthetic Building Block
The versatile reactivity profile of 5-acetylacenaphthene makes it a valuable synthetic intermediate in the preparation of more complex molecular architectures. The compound's ability to undergo various transformations through its acetyl group enables the construction of diverse chemical entities with potential applications in materials science and medicinal chemistry .
Specific examples of its utility include the synthesis of:
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